REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[F:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21].C(OC(=O)C)(=[O:25])C>C(Cl)Cl>[F:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:25])=[O:16])=[CH:13][C:12]=1[N+:20]([O-:22])=[O:21]
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Name
|
|
Quantity
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5.2 mL
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Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
4.48 g
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Type
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reactant
|
Smiles
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FC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
5.2 mL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
2.3 mL
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Type
|
reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
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Details
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The slurry was shaken for 3 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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On a solid phase synthesizer (Advanced Chemtech ACT 90), Wang resin (Nova Biochem, loading: 1.2 mmol/g, 20 mmol, 16.7 g) was washed twice with DCM (100 mL), twice with i-PrOH (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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was dried overnight under high vacuum over P2O5
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Duration
|
8 (± 8) h
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Type
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WASH
|
Details
|
The following day, the resin was washed with anhydrous DCM (2×100 mL)
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Type
|
WASH
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Details
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the resin was washed twice with 100 mL-portions of anhydrous DCM
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Type
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STIRRING
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Details
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After shaking for 2 h
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Duration
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2 h
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Type
|
WASH
|
Details
|
the resin was washed successively with DCM (2×100 mL), i-PrOH (2×100 mL), DCM (2×100 mL) and finally with i-PrOH (3×100 mL)
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Type
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CUSTOM
|
Details
|
The resin was dried overnight under high vacuum
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
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Details
|
the resin (45.9 mg) was treated with a 1:1 mixture of TFA/1,2-dichloroethane (1.5 mL) for 1 h
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Duration
|
1 h
|
Type
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FILTRATION
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Details
|
The resin was filtered
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Type
|
WASH
|
Details
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was washed twice with 1,2-dichloroethane (1.5 mL)
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.033 mmol | |
AMOUNT: MASS | 6.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |